

(4-Benzylmorpholin-2-yl)methanol physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Benzylmorpholin-2-yl)methanol

Cat. No.: B142203

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **(4-Benzylmorpholin-2-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

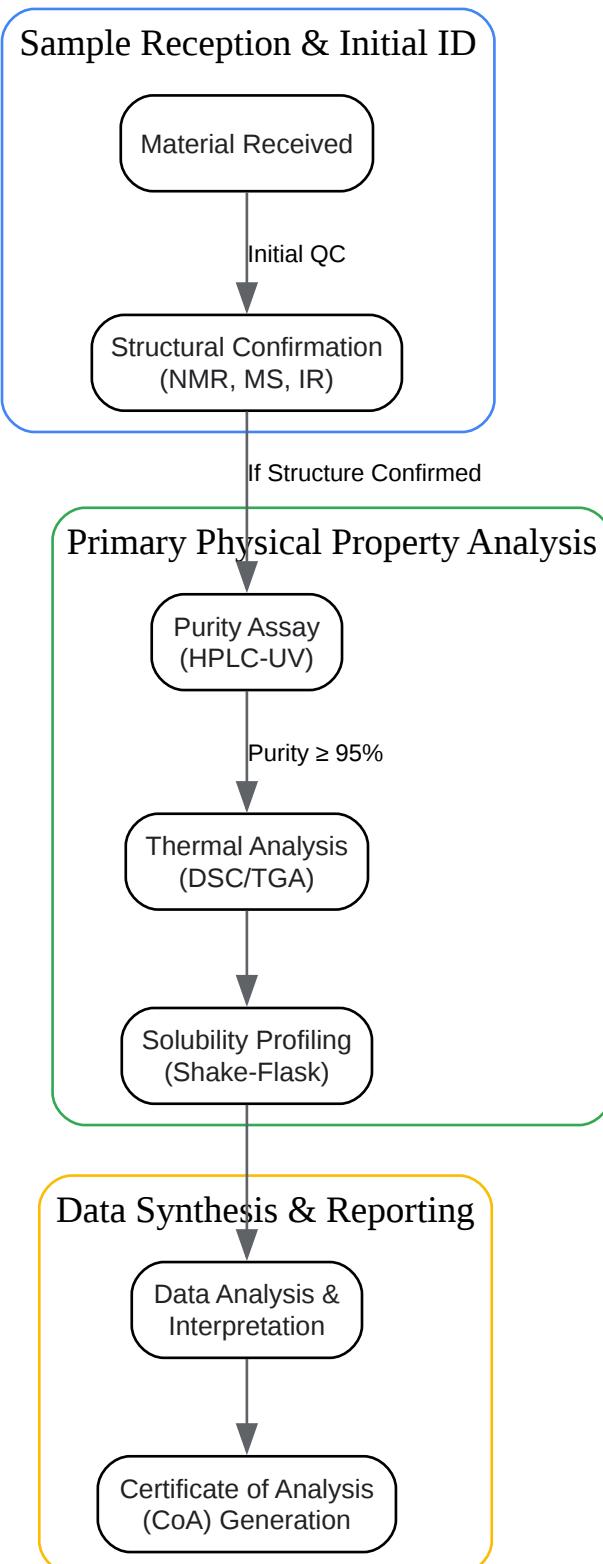
Introduction: Beyond the Structure

(4-Benzylmorpholin-2-yl)methanol is a chiral organic compound recognized for its role as a key structural motif in medicinal chemistry. Its significance is prominently highlighted in its application as a pivotal building block for the synthesis of complex pharmaceutical agents, most notably the neurokinin-1 (NK1) receptor antagonist, Aprepitant, which is used to manage chemotherapy-induced nausea and vomiting[1]. The molecule's rigid morpholine scaffold, combined with a stereodefined hydroxymethyl group and an N-benzyl substituent, provides a unique combination of structural integrity, chirality, and synthetic versatility[1].

Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application in drug discovery and development. Properties such as solubility, melting point, and thermal stability directly influence process development, formulation, storage, and ultimately, bioavailability. This guide provides a comprehensive overview of the known physical properties of **(4-Benzylmorpholin-2-yl)methanol** and presents a series of validated, step-by-step protocols for its rigorous characterization. The methodologies described herein are designed to ensure data integrity and reproducibility, empowering researchers to confidently integrate this valuable synthon into their development pipelines.

Section 1: Chemical Identity and Core Physicochemical Properties

A precise understanding of the compound's identity is the foundation of all subsequent analysis. The N-benzyl group provides stability and steric influence, while the primary alcohol serves as a key handle for synthetic transformations[1].


Identifier	Data	Source(s)
IUPAC Name	(4-Benzylmorpholin-2-yl)methanol	[2]
CAS Number	40987-24-4 (Racemate)	[2][3][4]
943442-96-4 ((R)-enantiomer)	[5][6][7]	
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[2][3][5]
Molecular Weight	207.27 g/mol	[2][3]
SMILES	OCC1CN(CC2=CC=CC=C2)C CO1	[2]
InChIKey	WQNIKIMRIXHNFF- UHFFFAOYNA-N	[2]

The following table summarizes the currently available, though largely predicted, physical property data. This highlights the necessity for the empirical validation protocols detailed in the subsequent sections.

Physical Property	Value / Description	Source(s)
Appearance	White powder, Oil, or Colorless to light yellow viscous liquid	[6][7][8]
Boiling Point	303.2 ± 27.0 °C (Predicted)	[7]
Density	1.117 ± 0.06 g/cm ³ (Predicted)	[7]
pKa	14.36 ± 0.10 (Predicted, for the alcohol proton)	[7]
Solubility	Soluble in Dichloromethane and Methanol	[7]

Section 2: Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of **(4-Benzylmorpholin-2-yl)methanol**. The following diagram illustrates a logical workflow for comprehensive physical and chemical characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Spectroscopic Confirmation (Self-Validating System)

While specific spectra for this compound are not publicly available, a scientist can confirm its identity by looking for characteristic signals.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should be complex but interpretable. Key expected signals include:
 - Aromatic protons of the benzyl group (approx. 7.2-7.4 ppm).
 - A singlet for the benzylic methylene (CH_2) protons.
 - A series of multiplets for the morpholine ring protons.
 - Signals corresponding to the hydroxymethyl (CH_2OH) group, which may show coupling.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 12 distinct carbon signals (for the racemate), corresponding to the unique carbons in the molecule.
- MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode should reveal a prominent protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 208.28. High-resolution mass spectrometry (HRMS) should confirm the elemental composition $\text{C}_{12}\text{H}_{17}\text{NO}_2$.
- IR (Infrared Spectroscopy): Key vibrational bands to confirm functional groups include a broad O-H stretch for the alcohol (approx. 3200-3600 cm^{-1}) and C-H stretches for aromatic and aliphatic groups.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the industry standard for determining the purity of non-volatile organic compounds. It separates the main compound from any impurities, allowing for accurate quantification.

Methodology:

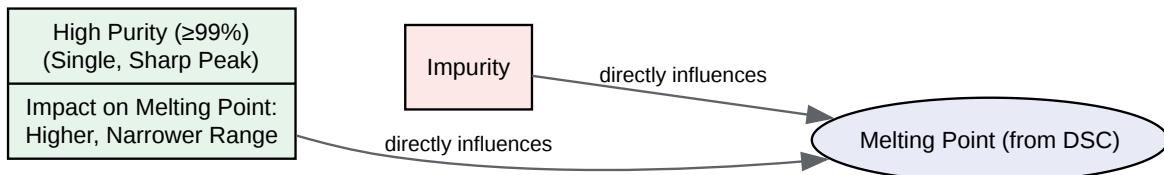
- System Preparation:

- HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm (due to the benzyl aromatic ring).
- Sample Preparation:
 - Accurately weigh ~10 mg of **(4-Benzylmorpholin-2-yl)methanol**.
 - Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
 - Further dilute to a working concentration of ~0.1 mg/mL.
- Chromatographic Run (Gradient Elution):
 - 0-2 min: 5% B
 - 2-15 min: Ramp linearly from 5% to 95% B.
 - 15-18 min: Hold at 95% B.
 - 18-18.1 min: Return to 5% B.
 - 18.1-22 min: Equilibrate at 5% B.
- System Suitability:
 - Before sample analysis, perform five replicate injections of the working standard.

- The Relative Standard Deviation (RSD) for the peak area of the main compound must be $\leq 2.0\%$.
- The USP tailing factor should be between 0.8 and 1.5.
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate purity by the area percent method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.

Section 3: Thermal Analysis

Rationale: Thermal properties are critical for determining storage conditions, stability, and suitability for processes like milling or melt crystallization. Differential Scanning Calorimetry (DSC) provides a precise melting point, while Thermogravimetric Analysis (TGA) indicates the temperature at which the compound begins to decompose.


Protocol: Melting Point and Decomposition Temperature by DSC/TGA

- Instrumentation:
 - Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.
- Sample Preparation:
 - Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a pierced-lid aluminum DSC pan.
- Experimental Conditions:
 - Purge Gas: Nitrogen at a flow rate of 50 mL/min.
 - Temperature Program:
 - Equilibrate at 25 °C.

- Ramp temperature from 25 °C to 350 °C at a rate of 10 °C/min.
- Data Analysis:
 - DSC: The melting point (T_m) is determined as the peak maximum of the endothermic event corresponding to melting.
 - TGA: The onset of decomposition (T_d) is determined as the temperature at which a significant weight loss (e.g., > 5%) is observed.

Section 4: Solubility Profiling

Rationale: Solubility in aqueous and organic media is a cornerstone of drug development, influencing everything from reaction workups to formulation and oral absorption. A basic solubility profile provides essential data for downstream applications.

[Click to download full resolution via product page](#)

Caption: Relationship between Purity and Melting Point.

Protocol: Equilibrium Solubility by Shake-Flask Method

- Solvent Selection: Prepare a panel of relevant solvents, such as:
 - Purified Water
 - Phosphate-Buffered Saline (PBS), pH 7.4
 - 0.1 M HCl (simulated gastric fluid)

- Ethanol
- Acetone
- Methodology:
 - Add an excess amount of **(4-Benzylmorpholin-2-yl)methanol** to 1 mL of each solvent in a glass vial. "Excess" means visible solid material remains undissolved.
 - Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
 - After 24 hours, allow the samples to stand for at least 1 hour for undissolved solid to settle.
 - Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
 - Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).
- Data Reporting:
 - Report solubility in mg/mL or µg/mL for each solvent.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **(4-Benzylmorpholin-2-yl)methanol** is not widely available, data from structurally related compounds can inform safe handling practices. The related chloro-derivative is noted to cause severe skin burns and eye damage[9], and the 3-yl isomer is classified as a skin and eye irritant[10]. The parent N-benzylmorpholine is also an irritant[11].

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- First Aid:

- Skin Contact: Immediately wash the affected area with soap and plenty of water[12].
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes[12].
- Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances[13]. Recommended storage is at room temperature[7][8].

Conclusion

(4-Benzylmorpholin-2-yl)methanol is a compound of significant interest to the pharmaceutical industry. While publicly available data on its physical properties is limited, this guide provides the necessary context and robust experimental frameworks to thoroughly characterize the molecule. By adhering to the detailed protocols for identity, purity, thermal analysis, and solubility, researchers can generate the high-quality data required to unlock the full potential of this versatile chiral building block in their synthetic and drug development endeavors.

References

- (4-BENZYLMORPHOLIN-2-YL)
- (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4 - Pure Chemistry Scientific Inc. (URL: [\[Link\]](#))
- Supplementary Information - The Royal Society of Chemistry. (URL: [\[Link\]](#))
- (R)-(4-Benzylmorpholin-2-yl)
- (R)-(4-Benzylmorpholin-2-yl)methanol - MySkinRecipes. (URL: [\[Link\]](#))
- Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [\[Link\]](#))
- (4-Benzylmorpholin-3-yl)methanol | C12H17NO2 | CID 5058361 - PubChem. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (4-BENZYL MORPHOLIN-2-YL)METHANOL | CAS 40987-24-4 [matrix-fine-chemicals.com]
- 3. scbt.com [scbt.com]
- 4. 40987-24-4|(4-Benzylmorpholin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 5. (R)-(4-Benzylmorpholin-2-yl)methanol, CasNo.943442-96-4 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 6. ((R)-4-benzylmorpholin-2-yl)methanol, CasNo.943442-96-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. 943442-96-4 CAS MSDS (((R)-4-benzylmorpholin-2-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. (R)-(4-Benzylmorpholin-2-yl)methanol [myskinrecipes.com]
- 9. echemi.com [echemi.com]
- 10. 110167-20-9 Cas No. | (4-Benzylmorpholin-3-yl)methanol | Matrix Scientific [matrixscientific.com]
- 11. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. (R)-(4-Benzylmorpholin-2-yl)methanol [acrospharma.co.kr]
- To cite this document: BenchChem. [(4-Benzylmorpholin-2-yl)methanol physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b142203#4-benzylmorpholin-2-yl-methanol-physical-properties\]](https://www.benchchem.com/product/b142203#4-benzylmorpholin-2-yl-methanol-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com